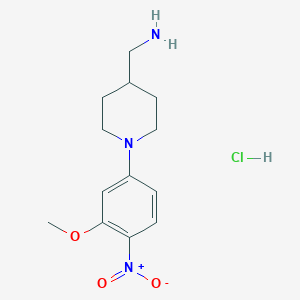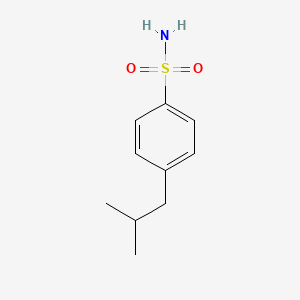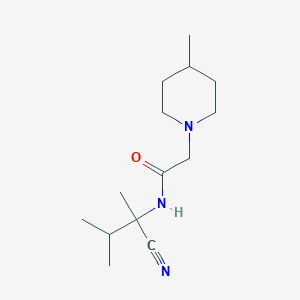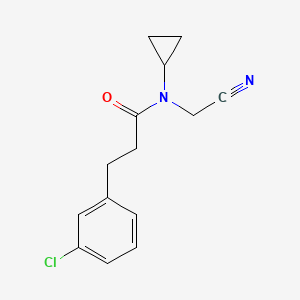
Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of fluorophenyl and carboxylate groups suggests that it might have interesting chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and CGRP Receptor Inhibition
One study focused on the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a convergent, stereoselective, and economical synthesis. The process involved different routes to a chiral indazolyl amino ester subunit, utilizing either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This research highlights the application of such compounds in the synthesis of receptor inhibitors with potential therapeutic use (Cann et al., 2012).
Antimicrobial Studies
Several studies have synthesized and evaluated the antimicrobial properties of fluoroquinolone-based compounds, including modifications with piperazine derivatives. These compounds have been tested for antifungal and antibacterial activities, showing potential as antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, demonstrating the relevance of such compounds in the development of new antimicrobial agents (Patel & Patel, 2010).
Photostability and Photochemistry
The photochemistry of fluoroquinolone compounds, such as ciprofloxacin, has been studied to understand their photostability and reaction pathways under light exposure. This research is crucial for evaluating the stability and safe use of such compounds in medicinal chemistry and pharmaceutical formulations. Mella et al. (2001) investigated the photochemistry of ciprofloxacin in aqueous solutions, providing insights into its stability and degradation pathways under light exposure (Mella, Fasani, & Albini, 2001).
Anticancer Activity
Research into novel ciprofloxacin analogues for their anti-proliferative effect on human cancer cell lines exemplifies the exploration of fluoroquinolone derivatives for potential anticancer applications. Suresh et al. (2013) synthesized and evaluated a series of ciprofloxacin analogues, finding some compounds showed inhibitory activity against various cancer cell lines, indicating the potential for such compounds in cancer treatment research (Suresh et al., 2013).
Eigenschaften
CAS-Nummer |
1114621-02-1 |
|---|---|
Molekularformel |
C26H30FN5O4S |
Molekulargewicht |
527.62 |
IUPAC-Name |
methyl 3-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H30FN5O4S/c1-36-25(35)18-3-8-21-22(17-18)29-26(37)32(24(21)34)12-9-23(33)28-10-2-11-30-13-15-31(16-14-30)20-6-4-19(27)5-7-20/h3-8,17H,2,9-16H2,1H3,(H,28,33)(H,29,37) |
InChI-Schlüssel |
PWVFFJKSSAIFKY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)

![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)
![N-(2,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2957141.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)


